tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylate with appropriate reagents to introduce the amino and chlorophenyl groups. One common method involves the use of Dess-Martin periodinane as an oxidizing agent to convert the hydroxyl group to a carbonyl group, followed by subsequent reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives. Substitution reactions can introduce a variety of functional groups to the chlorophenyl ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, leading to various biological effects. Research is ongoing to explore its potential as a therapeutic agent .
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals .
Industry
In industry, this compound is used in the production of various chemicals and materials. Its unique chemical properties make it valuable in the manufacture of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-Butyl 3-aminopyrrolidine-1-carboxylate and tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate .
Uniqueness
tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate is unique due to the presence of both an amino group and a chlorophenyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H21ClN2O2 |
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Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3 |
InChI Key |
QIRIQQGQNSXUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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